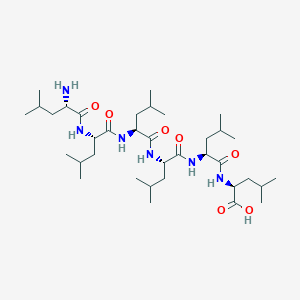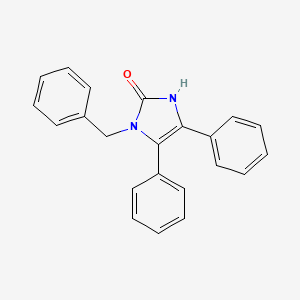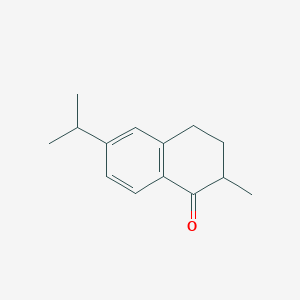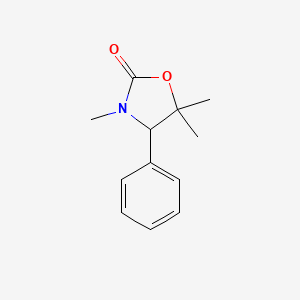![molecular formula C18H28Si2 B14607269 [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) CAS No. 57754-03-7](/img/structure/B14607269.png)
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two trimethylsilane groups attached to the naphthalene core via methylene bridges. It is of interest in various fields of chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method includes the use of naphthalene-1,8-dibromide as a starting material, which undergoes a reaction with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-diylbis(methylene) derivatives with different functional groups.
Substitution: The trimethylsilane groups can be substituted with other functional groups through reactions with appropriate reagents.
Coupling Reactions: The methylene bridges can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, and organometallic reagents for substitution and coupling reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene-1,8-diylbis(methylene) derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups onto the naphthalene core .
Applications De Recherche Scientifique
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene-1,8-diylbis(methylene)bis(trimethylsilane)
- Naphthalene-2,6-diylbis(methylene)bis(trimethylsilane)
- Naphthalene-2,7-diylbis(methylene)bis(trimethylsilane)
Uniqueness
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) is unique due to the specific positioning of the trimethylsilane groups on the naphthalene core. This positioning influences the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
57754-03-7 |
|---|---|
Formule moléculaire |
C18H28Si2 |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
trimethyl-[[8-(trimethylsilylmethyl)naphthalen-1-yl]methyl]silane |
InChI |
InChI=1S/C18H28Si2/c1-19(2,3)13-16-11-7-9-15-10-8-12-17(18(15)16)14-20(4,5)6/h7-12H,13-14H2,1-6H3 |
Clé InChI |
DJRMKRFAVQRGNP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=CC=CC2=C1C(=CC=C2)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)






![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)


![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
